N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide
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Overview
Description
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide is an intriguing organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide typically involves multiple steps. The furan ring is first constructed through the cyclization of appropriate precursors. The pyridazinone ring is then introduced via a condensation reaction with hydrazine derivatives. The sulfonamide group is added in the final steps through a sulfonation reaction with ethanesulfonyl chloride under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. Key steps include the optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are pivotal for modifying the compound to tailor its properties for specific applications.
Common Reagents and Conditions
Oxidation: : Often performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Typically achieved with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : May involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield furan derivatives with altered electronic properties, while reduction might produce more saturated analogs with different reactivity profiles.
Scientific Research Applications
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide is utilized in:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : In the study of enzyme interactions and inhibitor design.
Medicine: : Potentially as a lead compound for developing therapeutic agents, particularly in targeting specific molecular pathways involved in diseases.
Industry: : In the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction often occurs through hydrogen bonding, van der Waals forces, or hydrophobic interactions, affecting the target's function and influencing biological pathways.
Comparison with Similar Compounds
Unique Properties
Compared to other furan-based pyridazinone sulfonamides, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide is distinguished by its specific functional groups, which confer unique reactivity and binding characteristics.
Similar Compounds
Similar compounds include:
Furan-2-yl derivatives with variations in the pyridazinone ring.
Sulfonamides with different alkyl or aryl substitutions.
Pyridazinone compounds with alternative heterocyclic systems.
By exploring these facets, scientists can better understand the compound's potential and develop innovative applications based on its unique chemical profile.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-2-21(18,19)14-8-4-9-16-13(17)7-6-11(15-16)12-5-3-10-20-12/h3,5-7,10,14H,2,4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGGPLASJJBFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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